3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
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Overview
Description
3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a synthetic organic compound Its structure includes a benzo[e][1,2,4]thiadiazine ring system with a dioxido group, a thioether linkage, and a piperidinyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps:
Formation of the benzo[e][1,2,4]thiadiazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dioxido group: Oxidation reactions using reagents such as hydrogen peroxide or peracids can introduce the dioxido functionality.
Thioether formation: The thiadiazine ring can be reacted with a suitable thiol compound to form the thioether linkage.
Attachment of the piperidinyl ethanone moiety: This step may involve nucleophilic substitution reactions or coupling reactions using reagents like piperidine and ethanone derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo further oxidation reactions, potentially affecting the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the dioxido group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione may have various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Inhibiting or modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Modulating signaling pathways: Influencing cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
Benzo[e][1,2,4]thiadiazine derivatives: Compounds with similar ring structures but different substituents.
Thioether-containing compounds: Molecules with sulfur atoms linked to carbon atoms.
Piperidinyl ethanone derivatives: Compounds with piperidine rings and ethanone moieties.
Uniqueness
3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c18-13(17-8-4-1-5-9-17)10-21-14-15-11-6-2-3-7-12(11)22(19,20)16-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEYETKFCCTXTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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